molecular formula C22H19FN4OS B3401378 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1040678-87-2

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B3401378
CAS No.: 1040678-87-2
M. Wt: 406.5 g/mol
InChI Key: RLAVIHYQEVXAQZ-UHFFFAOYSA-N
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Description

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its core structure is based on a pyrazolo[1,5-a]pyrazine scaffold, a privileged heterocycle known for its ability to interact with protein kinases. This compound is primarily investigated for its potential as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors. The hyperactivation of FAK promotes cancer cell survival, proliferation, migration, and invasion , making it a compelling target for anticancer drug discovery. The mechanism of action for this acetamide derivative involves competitive binding at the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation at tyrosine residue 397 (Y397) and subsequent downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways. Researchers utilize this compound in vitro to study FAK-driven oncogenic processes, including anchorage-independent growth and epithelial-to-mesenchymal transition (EMT) . Its application extends to the development of combination therapies, where it is evaluated alongside chemotherapeutic agents or immune checkpoint inhibitors to overcome drug resistance. The specific substitution pattern, featuring the 4-ethylphenyl and 4-fluorophenylacetamide groups, is designed to optimize target binding affinity and cellular permeability, providing a valuable chemical probe for dissecting the complex role of FAK in tumorigenesis and metastasis.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4OS/c1-2-15-3-5-16(6-4-15)19-13-20-22(24-11-12-27(20)26-19)29-14-21(28)25-18-9-7-17(23)8-10-18/h3-13H,2,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAVIHYQEVXAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a novel organic molecule notable for its complex structure, which includes a pyrazolo[1,5-a]pyrazine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications such as cancer treatment and anti-inflammatory therapies.

Molecular Structure and Properties

The molecular formula of this compound is C23H21FN4OSC_{23}H_{21}FN_{4}OS, with a molecular weight of approximately 430.6 g/mol. The presence of functional groups such as the sulfanyl and acetamide moieties enhances its reactivity and potential interactions with biological targets.

Research on the specific mechanism of action for this compound remains limited. However, the structural characteristics suggest potential interactions with various biological pathways. The sulfanyl group may participate in nucleophilic substitution reactions, while the acetamide moiety could undergo hydrolysis or acylation, leading to modified derivatives with enhanced biological efficacy.

Anticancer Potential

The pyrazolo[1,5-a]pyrazine scaffold has been associated with anticancer properties in related compounds. For instance, studies have indicated that pyrazolo derivatives exhibit selective inhibition of cancer cell proliferation and may induce apoptosis in tumor cells. The unique combination of substituents in this compound could further enhance its anticancer activity compared to simpler analogs.

Anti-inflammatory Effects

Compounds featuring similar structural motifs have shown promise in exhibiting anti-inflammatory effects. The interaction of the pyrazolo core with inflammatory mediators could provide a pathway for developing anti-inflammatory agents.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential. Below is a summary table highlighting various analogs and their reported biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideBromophenyl and naphthalen groupsPotential anticancer activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideBenzodioxane structureAnti-inflammatory effects
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamideMethoxy and methyl substituentsAntidepressant properties

Research Findings and Case Studies

While specific studies focusing solely on This compound are sparse, related research has highlighted the importance of the pyrazolo scaffold in drug design. For instance:

  • Anticancer Studies : Research has shown that pyrazolo derivatives can selectively inhibit certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
  • Inflammation Models : In animal models, compounds similar to this one have demonstrated reduced markers of inflammation, suggesting a potential pathway for therapeutic application in chronic inflammatory diseases.
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the incorporation of various functional groups to optimize biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s analogs vary in substituents on the pyrazolo[1,5-a]pyrazine core and the acetamide nitrogen. Key comparisons include:

Substituent Variations and Physicochemical Properties

Compound Name Pyrazine Core Substituent (R1) Acetamide N-Substituent (R2) Key Physicochemical Features
Target Compound 4-Ethylphenyl 4-Fluorophenyl Higher lipophilicity (logP ~3.5*), moderate solubility in DMSO
[] 4-Methoxyphenyl 4-Phenoxyphenyl Increased polarity (logP ~2.8*) due to methoxy and phenoxy groups
[] 4-Methylphenyl 2-(Trifluoromethyl)phenyl Enhanced metabolic resistance (CF3 group) but lower solubility
[] 4-Chlorophenyl 3-(Methylsulfanyl)phenyl Electron-withdrawing Cl improves stability; methylsulfanyl may aid binding

Key Research Findings and Limitations

  • Structural Insights : The dihedral angle between the pyrazine core and aryl substituents (e.g., ~54.6° in []) influences conformational stability and target binding. The target compound’s ethyl group may reduce steric hindrance compared to bulkier substituents.
  • Extrapolation from structural analogs remains speculative.
  • Optimization Challenges : Balancing lipophilicity (ethyl/fluorine) with solubility remains critical for in vivo efficacy, as seen in related acetamide derivatives .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide?

  • Methodological Answer : Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution steps), temperature control (60–80°C for cyclization reactions), and stoichiometric ratios (1:1.2 for thiol-acetamide coupling). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to avoid side products. Reaction progress should be monitored using TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to verify aromatic proton environments and sulfanyl linkage), 13C^{13}C-NMR (for carbonyl and pyrazine carbons), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity (>95%) should be validated via reverse-phase HPLC with UV detection at 254 nm. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or receptor binding assays) using fluorogenic substrates. For cellular activity, test cytotoxicity in HEK-293 or HeLa cell lines via MTT assays (IC50_{50} determination). Dose-response curves (1 nM–100 µM) and positive controls (e.g., staurosporine for kinases) are essential for benchmarking .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., adenosine receptors) to identify key binding interactions. QSAR models trained on pyrazolo-pyrazine analogs can predict substituent effects on logP and binding affinity. Free-energy perturbation (FEP) calculations refine predictions for fluorophenyl or ethylphenyl modifications .

Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically evaluate conflicting parameters (e.g., temperature vs. catalyst loading). For example, a Central Composite Design (CCD) can optimize reaction variables while minimizing experimental runs. Conflicting NMR data may arise from solvent-induced shifts; validate with COSY and NOESY spectra .

Q. How does the sulfanyl-acetamide moiety influence stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 72 hours. Thioether oxidation can be mitigated by substituting the sulfanyl group with a methylsulfonyl or modifying the acetamide’s N-aryl substituent .

Q. What experimental approaches validate hypothesized structure-activity relationships (SAR) for pyrazolo-pyrazine analogs?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., 4-ethylphenyl → 4-methoxyphenyl) and test in parallel assays. Use pairwise statistical analysis (ANOVA with Tukey’s post-hoc test) to isolate substituent effects. Surface plasmon resonance (SPR) quantifies binding kinetics for critical targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

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